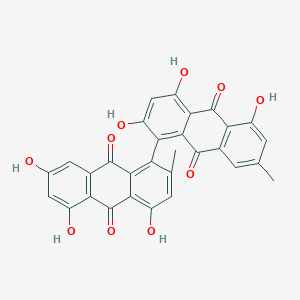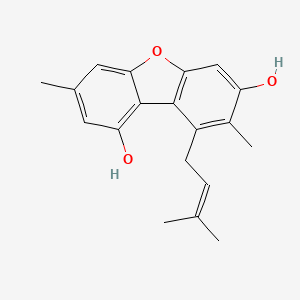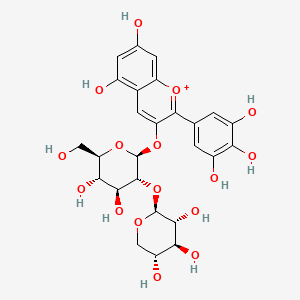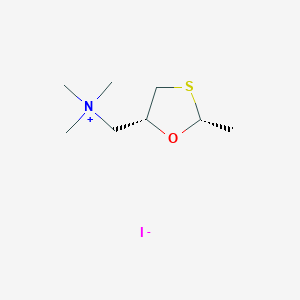
2,4,4',5,5',7'-Hexahydroxy-2',7-dimethyl-1,1'-bianthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoskyrin is a member of the class of bianthracenes resulting from the oxidative dimerisation of emodin between position 4 of one molecule and position 5 of the other. It derives from an emodin.
Wissenschaftliche Forschungsanwendungen
Photosensitizing Properties
Research has identified several anthraquinones, including bianthraquinones, that exhibit photosensitizing properties. For instance, a study by Dimmer et al. (2017) on Heterophyllaea lycioides isolated a series of anthraquinones and demonstrated their ability to enhance superoxide anion radical generation upon irradiation. The study highlighted the potential of these compounds in photosensitizing applications (Dimmer, Núñez Montoya, Mendoza, & Cabrera, 2017).
Antiviral and Anticancer Properties
Anthraquinones have shown promising antiviral and anticancer properties. Zhang et al. (2016) reported on anthraquinones and azaphilones produced by endophytic fungi that exhibited inhibitory effects on the influenza A virus. This study points towards the potential use of anthraquinones in developing anti-influenza A virus drugs (Zhang, Huang, Li, Wei, Fang, Xie, Lin, Wu, & He, 2016). Additionally, several studies have synthesized and evaluated anthraquinones for their antineoplastic activities, suggesting their potential as anticancer agents (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).
Spectroscopic and Photophysical Studies
Studies on anthraquinones have also focused on their spectroscopic and photophysical properties. Machatová et al. (2016) conducted a study on various anthraquinone derivatives, examining their protonation/deprotonation equilibria and photochemical behavior. This research contributes to understanding the photochemical properties of anthraquinones, which could be useful in designing photoactive materials (Machatová, Barbieriková, Poliak, Jančovičová, Lukes, & Brezová, 2016).
Antifungal Properties
Mendoza et al. (2005) explored the antifungal properties of anthraquinones and found that certain derivatives could inhibit the growth of Botrytis cinerea, a pathogenic fungus. This study suggests a potential role for anthraquinones in the development of new antifungal agents (Mendoza, Araya-Maturana, Cardona, Delgado-Castro, García, Lagos, & Cotoras, 2005).
Eigenschaften
Produktname |
2,4,4',5,5',7'-Hexahydroxy-2',7-dimethyl-1,1'-bianthraquinone |
|---|---|
Molekularformel |
C30H18O10 |
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
2,4,5-trihydroxy-7-methyl-1-(4,5,7-trihydroxy-2-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H18O10/c1-9-3-12-20(14(32)4-9)29(39)24-18(36)8-17(35)22(26(24)27(12)37)19-10(2)5-15(33)23-25(19)28(38)13-6-11(31)7-16(34)21(13)30(23)40/h3-8,31-36H,1-2H3 |
InChI-Schlüssel |
ZYHXFTQSOKDEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4C)O)C(=O)C6=C(C5=O)C=C(C=C6O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B1254555.png)



![5-Bromo-3-[(4-fluorophenyl)-imidazol-1-ylmethyl]-1-[(4-fluorophenyl)methyl]indole](/img/structure/B1254564.png)
![N-[[(5S)-3-[4-(4-cyanopyrazol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1254565.png)

![(1S,2S,3S)-3-methoxy-2-[(2E)-6-methylhept-2-en-2-yl]-4-oxocyclohexanecarbaldehyde](/img/structure/B1254569.png)




![methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1254578.png)